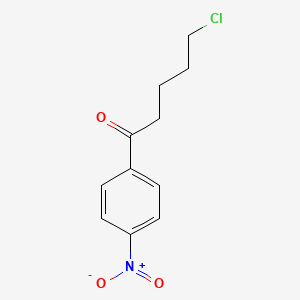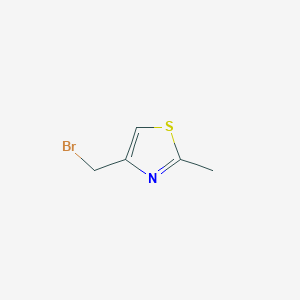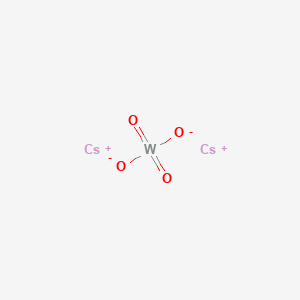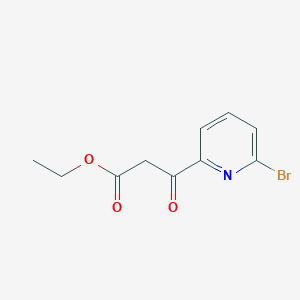
2-(2-Chlorobenzoyl)oxazole
Overview
Description
2-(2-Chlorobenzoyl)oxazole, also known as CBX, is a heterocyclic organic compound with a five-membered ring structure. It is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. CBX has been extensively studied over the years due to its potential to be used as an effective drug in the treatment of various diseases.
Scientific Research Applications
Coordination Chemistry and Asymmetric Synthesis
Oxazole derivatives, including 2-oxazolines, play a crucial role in coordination chemistry and asymmetric synthesis. They are used as chiral auxiliaries in transition metal-catalyzed reactions due to their versatility in ligand design, straightforward synthesis from readily available precursors, and the ability to modulate chiral centers near donor atoms. These properties facilitate the structural characterization of complexes in both solid states, through X-ray diffraction, and in solution, using NMR spectroscopy (Gómez, Muller, & Rocamora, 1999).
Corrosion Inhibition
Research on oxazole derivatives has extended into the field of corrosion science, where compounds like 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole have been investigated as corrosion inhibitors for mild steel in acidic conditions. These studies highlight the potential of oxazole derivatives in protecting metals from corrosion, contributing to materials science and engineering (Moretti, Guidi, & Fabris, 2013).
Organic Synthesis and Medicinal Chemistry
Oxazole derivatives are significant in organic synthesis and medicinal chemistry, where they serve as scaffolds for developing novel compounds with antimicrobial and anti-inflammatory activities. The versatility of oxazole chemistry allows for the creation of diverse molecules with potential therapeutic applications, underscoring the importance of oxazole derivatives in drug discovery and development (Karegoudar et al., 2008).
Supramolecular and Coordination Chemistry
The research on oxazole and triazole derivatives has significantly contributed to supramolecular and coordination chemistry, demonstrating the versatility of these heterocycles in forming diverse supramolecular interactions. These properties have found applications in anion recognition, catalysis, and photochemistry, further highlighting the broad utility of oxazole derivatives in scientific research (Schulze & Schubert, 2014).
Mechanism of Action
Target of Action
2-(2-Chlorobenzoyl)oxazole is a heterocyclic compound that has been shown to have significant biological activity . The primary targets of this compound are various enzymes and receptors in biological systems . These targets play crucial roles in numerous biochemical processes, and their interaction with this compound can lead to significant changes in these processes .
Mode of Action
The mode of action of this compound involves its interaction with its targets through numerous non-covalent interactions . This interaction can lead to changes in the function of the target enzymes or receptors, thereby affecting the biochemical processes they are involved in .
Biochemical Pathways
The biochemical pathways affected by this compound are diverse, given the wide range of biological actions associated with oxazole-containing compounds . These include pathways related to anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .
Result of Action
The molecular and cellular effects of this compound’s action are dependent on the specific biochemical pathways it affects. For instance, in pathways related to antibacterial and antifungal activity, some oxazole derivatives have shown significant potency, indicating a potential for this compound in these areas .
properties
IUPAC Name |
(2-chlorophenyl)-(1,3-oxazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-4-2-1-3-7(8)9(13)10-12-5-6-14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVRPQIWERELMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=NC=CO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642075 | |
| Record name | (2-Chlorophenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898759-73-4 | |
| Record name | (2-Chlorophenyl)-2-oxazolylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chlorophenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate](/img/structure/B1613003.png)
![1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B1613004.png)

